REACTION_CXSMILES
|
C1(C2CCN(C[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][N:19]3[CH:28]([OH:29])[C:27]4[CH:30]=[CH:31][CH:32]=[C:25]5[C:26]=4[C:21](=[CH:22][CH:23]=[CH:24]5)[C:20]3=[O:33])CC=2)C=CC=CC=1.[Br:34]CCCCCBr.BrCCCCCCBr>>[Br:34][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][N:19]1[C:28](=[O:29])[C:27]2[CH:30]=[CH:31][CH:32]=[C:25]3[C:26]=2[C:21](=[CH:22][CH:23]=[CH:24]3)[C:20]1=[O:33]
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1CCN(CC1)CCCCCCN1C(C2=CC=CC=3C2=C(C1O)C=CC3)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |